Mensacarcine

Vue d'ensemble

Description

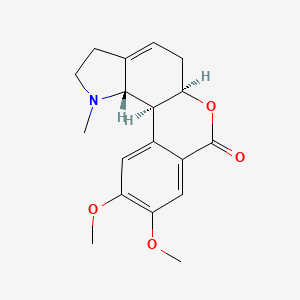

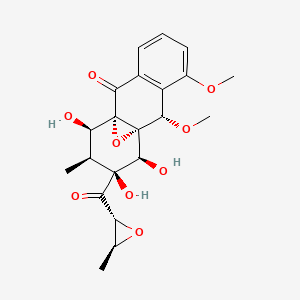

Mensacarcin is a highly oxygenated polyketide first isolated from soil-dwelling Streptomyces bottropensis bacteria . This molecule is a secondary metabolite and can be obtained in large amounts from its producing organism . Due to its unique properties, it is an important model for drug development against melanoma and other cancers .

Applications De Recherche Scientifique

Mensacarcin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying polyketide synthesis and biosynthesis . In biology, mensacarcin is used to investigate mitochondrial function and energy metabolism . In medicine, it has shown potent cytostatic and cytotoxic effects against melanoma cells, making it a promising candidate for anticancer drug development . Additionally, mensacarcin’s unique mechanism of action makes it a valuable tool for studying apoptosis and cell death pathways .

Mécanisme D'action

Mensacarcin exerts its effects by specifically disrupting mitochondrial function . Mitochondria provide most of the energy used by eukaryotic cells, and mensacarcin targets these organelles, leading to rapid disturbance of energy production and mitochondrial function . This disruption activates apoptotic pathways related to caspase 3 and caspase 7, inducing cell death in melanoma cells . The compound’s localization to mitochondria and its metabolic effects provide evidence of its unique mechanism of action .

Analyse Biochimique

Biochemical Properties

Mensacarcin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to activate caspase-3/7-dependent apoptotic pathways, leading to cell death in melanoma cells . Additionally, mensacarcin interacts with poly(ADP-ribose) polymerase-1, causing its cleavage and contributing to genetic instability, a hallmark of early apoptosis . These interactions highlight mensacarcin’s ability to disrupt cellular processes and induce apoptosis in cancer cells.

Cellular Effects

Mensacarcin exerts significant effects on various types of cells and cellular processes. In melanoma cells, it induces mitochondrial toxicity and apoptosis . The compound disrupts energy production and mitochondrial function, leading to rapid cell death . Mensacarcin also influences cell signaling pathways by activating apoptotic pathways and causing chromatin condensation . These effects underscore mensacarcin’s potential as a powerful anticancer agent.

Molecular Mechanism

At the molecular level, mensacarcin exerts its effects through specific disruption of mitochondrial function . The compound rapidly localizes to the mitochondria within 20 minutes of treatment, as confirmed by live-cell bioenergetic flux analysis . This localization, combined with its metabolic effects, provides evidence that mensacarcin targets mitochondria . Additionally, mensacarcin activates apoptotic pathways related to caspase 3 and caspase 7, leading to cell death . These molecular interactions highlight the compound’s unique mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, mensacarcin’s effects change over time. The compound rapidly disturbs energy production and mitochondrial function, leading to cell death within a short period Long-term effects on cellular function, stability, and degradation have not been extensively studied

Dosage Effects in Animal Models

Studies on the dosage effects of mensacarcin in animal models are limited. It is known that the compound exhibits a high cytostatic effect against almost all cell lines in the National Cancer Institute-60 cell line screen . The relatively selective cytotoxicity against melanoma cells suggests that mensacarcin may have a therapeutic window where it is effective at lower doses but may exhibit toxic or adverse effects at higher doses

Metabolic Pathways

Mensacarcin is involved in metabolic pathways that target mitochondria . The compound’s rapid localization to the mitochondria and its disruption of energy production highlight its role in mitochondrial metabolism . Mensacarcin’s interaction with enzymes and cofactors involved in mitochondrial function further underscores its impact on metabolic flux and metabolite levels .

Transport and Distribution

Mensacarcin is transported and distributed within cells and tissues, primarily targeting the mitochondria . The compound’s rapid localization to the mitochondria suggests the involvement of specific transporters or binding proteins that facilitate its accumulation in this organelle . This targeted distribution is crucial for mensacarcin’s activity and function.

Subcellular Localization

Mensacarcin’s subcellular localization is primarily within the mitochondria . The compound’s targeting signals or post-translational modifications may direct it to this specific compartment, where it exerts its cytotoxic effects . The subcellular localization of mensacarcin is essential for its activity and function, as it disrupts mitochondrial processes and induces apoptosis in cancer cells .

Méthodes De Préparation

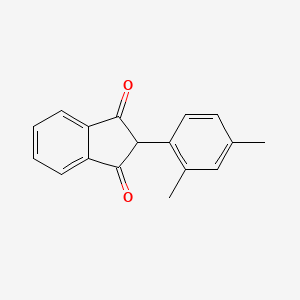

Mensacarcin can be synthesized through various synthetic routes. One approach involves the use of the Heck reaction, organolithium compounds, and halogen-lithium exchange reactions . The synthesis of mensacarcin involves the preparation of A-ring and C-ring fragments, followed by their coupling through lithium-halogen exchange and intramolecular Heck reactions . The industrial production of mensacarcin primarily relies on the fermentation of Streptomyces bottropensis bacteria, which can produce the compound in large quantities .

Analyse Des Réactions Chimiques

Mensacarcin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for Heck reactions, organolithium reagents for halogen-lithium exchange, and various oxidizing and reducing agents . Major products formed from these reactions include intermediates with modified functional groups, which are essential for the synthesis of the final compound .

Comparaison Avec Des Composés Similaires

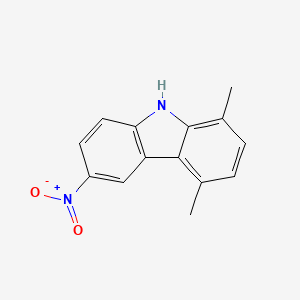

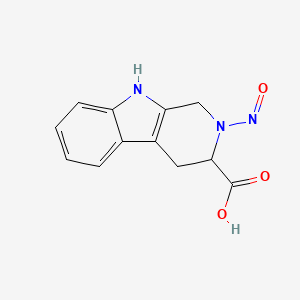

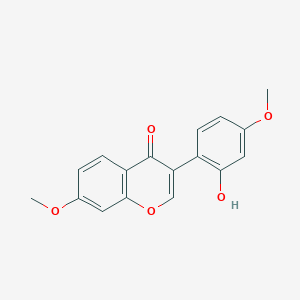

Mensacarcin is unique compared to other similar compounds due to its specific targeting of mitochondria and its potent cytostatic and cytotoxic effects against melanoma cells . Similar compounds include other polyketides with anticancer properties, such as doxorubicin and epothilone . mensacarcin’s low correlation with standard antitumor agents and its effectiveness in BRAF V600E mutation cell lines highlight its distinctiveness .

Propriétés

IUPAC Name |

(1S,9S,10S,11S,12S,13S,14R)-11,12,14-trihydroxy-7,9-dimethoxy-13-methyl-12-[(2R,3S)-3-methyloxirane-2-carbonyl]-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c1-8-14(22)20-15(23)10-6-5-7-11(27-3)12(10)17(28-4)21(20,30-20)18(25)19(8,26)16(24)13-9(2)29-13/h5-9,13-14,17-18,22,25-26H,1-4H3/t8-,9-,13+,14+,17-,18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNXYRCJJRRWAQ-ALCXHWRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)OC)C(=CC=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@]23C(=O)C4=C([C@@H]([C@@]2(O3)[C@H]([C@@]1(C(=O)[C@H]5[C@@H](O5)C)O)O)OC)C(=CC=C4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1213531.png)

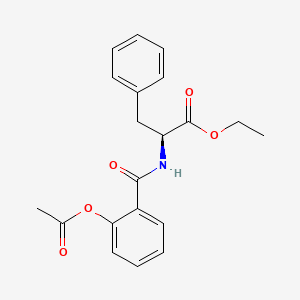

![2-[[2-[(1-Cyclohexyl-5-tetrazolyl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1213533.png)

![3-[4-methyl-3-(methylthio)-1H-1,2,4-triazol-5-ylidene]-2-naphthalenone](/img/structure/B1213535.png)